molecular formula C12H13NO3 B11886317 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one CAS No. 116424-07-8

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one

Katalognummer: B11886317
CAS-Nummer: 116424-07-8
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: UMDYRSFOGCXCRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique spirocyclic structure, which includes a spiro junction between a nitrogen-containing ring and an oxygen-containing ring. The presence of both nitrogen and oxygen atoms in the structure makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of solvents such as hexane and ethyl ether, and the reaction temperature is maintained around 63-64.5°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,8-Dioxa-1-azaspiro[3.4]octan-2-one: A similar compound with a different substitution pattern.

    1-Phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one: Another related compound with a phenyl group at a different position.

Uniqueness

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

116424-07-8

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

7-methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one

InChI

InChI=1S/C12H13NO3/c1-9-8-15-12(16-9)7-11(14)13(12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI-Schlüssel

UMDYRSFOGCXCRA-UHFFFAOYSA-N

Kanonische SMILES

CC1COC2(O1)CC(=O)N2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.